Galectin-4-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

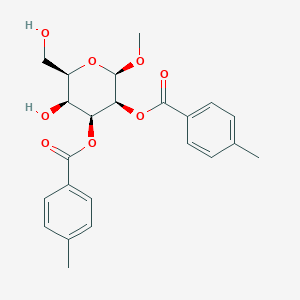

C23H26O8 |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

[(2R,3S,4S,5S,6R)-3-hydroxy-2-(hydroxymethyl)-6-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate |

InChI |

InChI=1S/C23H26O8/c1-13-4-8-15(9-5-13)21(26)30-19-18(25)17(12-24)29-23(28-3)20(19)31-22(27)16-10-6-14(2)7-11-16/h4-11,17-20,23-25H,12H2,1-3H3/t17-,18+,19+,20+,23-/m1/s1 |

InChI Key |

VTLZXLJCUXDFIK-YCNIMBIBSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@H]2[C@H]([C@H](O[C@H]([C@H]2OC(=O)C3=CC=C(C=C3)C)OC)CO)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C3=CC=C(C=C3)C)OC)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Understanding the Action of Galectin-4: A Technical Guide for Researchers

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific information regarding a compound designated "Galectin-4-IN-3." Therefore, this document provides a comprehensive overview of the known mechanisms of action of its target, Galectin-4, to serve as a foundational guide for researchers and drug development professionals in the field.

Executive Summary

Galectin-4, a tandem-repeat galectin, is a β-galactoside-binding lectin predominantly expressed in the epithelial cells of the gastrointestinal tract.[1][2] It plays a crucial role in a multitude of cellular processes, including cell adhesion, protein trafficking, signaling, and inflammation.[1] Its dual carbohydrate recognition domains (CRDs) allow it to cross-link glycoproteins and glycolipids, thereby modulating various signaling pathways implicated in both normal physiology and disease states such as cancer and inflammatory bowel disease.[1] This guide delves into the molecular interactions and signaling cascades influenced by Galectin-4, providing a framework for understanding the potential impact of inhibitory compounds.

Core Mechanism of Action of Galectin-4

Galectin-4 exerts its biological functions through its ability to bind to specific glycan structures on the cell surface and within the cell. This binding can lead to the clustering of receptors, stabilization of protein complexes, and modulation of intracellular signaling pathways.

Extracellular Functions:

-

Cell Adhesion and Migration: By cross-linking cell surface glycoproteins, Galectin-4 can mediate both cell-cell and cell-matrix interactions, influencing cell adhesion and migration.[1]

-

Modulation of Immune Responses: Extracellular Galectin-4 can interact with immune cells, such as T cells, to modulate inflammatory responses. For instance, it has been shown to stimulate CD4+ T cells to produce IL-6.[1]

Intracellular Functions:

-

Apical Trafficking: Galectin-4 is involved in the sorting and transport of specific proteins to the apical membrane of polarized epithelial cells.[1][2]

-

Signaling Pathway Regulation: Intracellularly, Galectin-4 can directly interact with components of signaling cascades, such as the Wnt/β-catenin pathway.[1][3]

Key Signaling Pathways Modulated by Galectin-4

Galectin-4 has been demonstrated to influence several critical signaling pathways. The development of any Galectin-4 inhibitor would need to consider these downstream effects.

Wnt/β-catenin Signaling Pathway

In colorectal cancer cells, Galectin-4 has been shown to act as a tumor suppressor by negatively regulating the Wnt/β-catenin pathway. It can bind to axin, β-catenin, and Adenomatous Polyposis Coli (APC), stabilizing the destruction complex and promoting the degradation of β-catenin.[3] This prevents the translocation of β-catenin to the nucleus and the subsequent activation of Wnt target genes.[1]

References

The Discovery and Synthesis of Galectin-4-IN-3: A Talose-Based Inhibitor of the Galectin-4 C-Terminal Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of Galectin-4-IN-3, a selective inhibitor of the C-terminal domain of Galectin-4. The information presented herein is based on publicly available scientific literature and chemical supplier data.

Introduction to Galectin-4 and the Rationale for Inhibition

Galectins are a family of proteins characterized by their ability to bind β-galactoside sugars, playing crucial roles in various cellular processes, including cell adhesion, signaling, and inflammation. Galectin-4 is a tandem-repeat galectin, meaning it possesses two distinct carbohydrate recognition domains (CRDs) in a single polypeptide chain: an N-terminal domain (Gal-4N) and a C-terminal domain (Gal-4C). This dual binding capacity allows Galectin-4 to cross-link glycoproteins and glycolipids on the cell surface, thereby modulating cellular functions.

The distinct specificities of the N- and C-terminal domains of Galectin-4 for different glycan structures suggest that selective inhibition of one domain over the other could be a promising therapeutic strategy for diseases where Galectin-4 is implicated, such as certain cancers and inflammatory conditions of the intestinal tract.

Discovery of this compound (Compound 11)

This compound, also identified as Compound 11 , was discovered as part of a study focused on achieving protein subtype selectivity through ligand epimerization. The research, published in Bioorganic & Medicinal Chemistry Letters in 2008 by Oberg et al., explored the use of D-talose, the C2 epimer of D-galactose, as a scaffold for developing selective galectin inhibitors.

The central hypothesis was that the axial orientation of the 2-hydroxyl group in talose would position substituents in a different region of the galectin carbohydrate-binding site compared to the equatorial 2-hydroxyl of galactose. This structural alteration was predicted to enable the targeting of unique sub-sites within the CRDs of different galectins, thereby leading to enhanced selectivity.

Through the synthesis and screening of a series of O2 and O3-derivatized methyl β-D-talopyranosides, the researchers identified compounds with notable selectivity for the C-terminal domain of Galectin-4 (Gal-4C) and the N-terminal domain of Galectin-8 (Gal-8N).

Quantitative Data: Binding Affinity and Selectivity

The binding affinities of this compound and related compounds were determined using a fluorescence polarization assay. This technique measures the change in the polarization of fluorescently labeled probes upon binding to the galectin, allowing for the calculation of the dissociation constant (Kd), a measure of binding affinity.

Table 1: Binding Affinities (Kd) of this compound (Compound 11)

| Galectin Subtype | Dissociation Constant (Kd) |

| Galectin-4C | 160 µM |

Note: Detailed quantitative data for the selectivity of this compound against a broader panel of galectins is contained within the primary research article, which was not publicly accessible for this review. The provided Kd value is as reported by chemical suppliers citing the original publication.

Experimental Protocols

Fluorescence Polarization Assay for Galectin Binding

The determination of the dissociation constants for galectin inhibitors is a critical step in their characterization. A widely used method, and the one employed in the discovery of this compound, is the fluorescence polarization (FP) assay.

Principle: The FP assay is based on the principle that a small, fluorescently labeled molecule (the probe) tumbles rapidly in solution, leading to depolarization of emitted light when excited with plane-polarized light. Upon binding to a much larger protein molecule (the galectin), the tumbling rate of the probe is significantly reduced, resulting in an increase in the polarization of the emitted light. The magnitude of this change is proportional to the fraction of the probe that is bound to the protein.

General Protocol:

-

Probe Selection: A fluorescently labeled carbohydrate probe with known affinity for the target galectin is chosen.

-

Assay Setup: A fixed concentration of the fluorescent probe and the target galectin are incubated in a suitable buffer in a microplate format.

-

Inhibitor Titration: A series of dilutions of the test compound (e.g., this compound) are added to the wells containing the probe and galectin.

-

Incubation: The plate is incubated to allow the binding equilibrium to be reached.

-

Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.

-

Data Analysis: The decrease in fluorescence polarization with increasing inhibitor concentration is plotted. The IC50 value (the concentration of inhibitor that displaces 50% of the bound probe) is determined from this curve. The IC50 value can then be converted to the dissociation constant (Kd) using the Cheng-Prusoff equation, provided the Kd of the probe and its concentration are known.

The experimental workflow for the screening and characterization of this compound can be visualized as follows:

Caption: Experimental workflow for the discovery of this compound.

Synthesis of this compound (Compound 11)

The synthesis of this compound starts from a methyl β-D-talopyranoside scaffold. While the detailed, step-by-step synthesis protocol for Compound 11 is part of the full research article and not publicly available, the general synthetic strategy involves the derivatization of the hydroxyl groups at the C2 and C3 positions of the talopyranoside ring.

A plausible synthetic pathway, based on common carbohydrate chemistry techniques, is outlined below. This represents a general approach to this class of compounds.

Caption: Generalized synthetic pathway for this compound.

Conclusion

This compound (Compound 11) represents a significant step in the development of selective inhibitors for individual galectin domains. The innovative use of a talose scaffold demonstrated that targeting subtle differences in the carbohydrate-binding sites of galectins is a viable strategy for achieving selectivity. Further research building upon this discovery could lead to the development of potent and highly selective probes to elucidate the specific functions of the Galectin-4 C-terminal domain and potentially new therapeutic agents for diseases driven by Galectin-4 dysregulation. A full, in-depth analysis of the structure-activity relationships and the detailed synthetic procedures awaits the availability of the complete primary research publication.

An In-depth Technical Guide to the Function and Inhibition of Galectin-4

Disclaimer: No publicly available information was found for a specific compound designated "Galectin-4-IN-3". This guide therefore provides a comprehensive overview of the function of its target, Galectin-4 (Gal-4), and the current strategies for its inhibition, intended for researchers, scientists, and drug development professionals.

Core Functions of Galectin-4

Galectin-4 is a tandem-repeat galectin, meaning it possesses two distinct carbohydrate-recognition domains (CRDs), enabling it to cross-link various glycoproteins and glycolipids.[1][2] This structural feature underpins its diverse and context-dependent biological roles, which are particularly prominent in cancer and inflammation.

Role in Cancer: The function of Galectin-4 in cancer is multifaceted and appears to be highly dependent on the cancer type.

-

Tumor Suppressor: In colorectal and pancreatic cancer, Galectin-4 often acts as a tumor suppressor.[3][4] Its expression is frequently downregulated in these cancers, and lower expression correlates with increased cell proliferation, migration, and metastasis.[2][5] The proposed mechanism for this tumor-suppressive role involves the negative regulation of the Wnt/β-catenin signaling pathway.[5][6]

-

Tumor Promoter: Conversely, in lung and gastric cancer, Galectin-4 has been shown to function as a tumor promoter, where its expression is associated with cancer progression.[2]

Role in Inflammation: Galectin-4 is a significant modulator of immune responses and inflammation. It can have both pro- and anti-inflammatory effects.

-

Pro-inflammatory: In certain contexts, Galectin-4 can exacerbate intestinal inflammation by stimulating CD4+ T cells to produce interleukin-6 (IL-6).[2]

-

Anti-inflammatory: In other settings, it can ameliorate inflammation by inducing T-cell apoptosis and reducing the secretion of pro-inflammatory cytokines.

Data Presentation: Galectin-4 Inhibitors

The development of specific inhibitors for Galectin-4 is an active area of research. Most inhibitors are carbohydrate-based molecules designed to compete with the natural ligands of the Galectin-4 CRDs. The following table summarizes publicly available quantitative data for various Galectin-4 inhibitors.

| Compound/Ligand | Target Domain(s) | Assay Type | Affinity (Kd) | IC50 | Reference |

| Monosaccharides & Derivatives | |||||

| Lactose | Gal-4NL | ELISA | 2.9 ± 0.4 mM | [6] | |

| Lactose | Gal-4CL | ELISA | 8.6 ± 1.1 mM | [6] | |

| Lactose | Gal-4 (full length) | ELISA | 2.5 ± 0.2 mM | [6] | |

| Blood Group Antigens | |||||

| Blood Group Antigen A | Gal-4NL | ELISA | 22 ± 1 µM | [6] | |

| Blood Group Antigen A | Gal-4CL | ELISA | 27 ± 2 µM | [6] | |

| Blood Group Antigen B | Gal-4NL | ELISA | 260 ± 20 µM | [6] | |

| Blood Group Antigen B | Gal-4CL | ELISA | 310 ± 30 µM | [6] | |

| Synthetic Inhibitors | |||||

| Compound 19 | Gal-4C | Fluorescence Anisotropy | low µM affinity | [7] | |

| Neoglycoproteins | |||||

| Neoglycoprotein 12 | Gal-4 (full length) | BLI | 0.17 ± 0.02 µM | [3] | |

| Neoglycoprotein 12 | Gal-4NL | BLI | 1.0 ± 0.2 µM | [3] | |

| Neoglycoprotein 12 | Gal-4CL | BLI | 1.7 ± 0.1 µM | [3] |

Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates tighter binding. IC50 is the concentration of an inhibitor required to reduce a biological activity by 50%. Gal-4NL refers to the N-terminal CRD and Gal-4CL to the C-terminal CRD.

Signaling Pathways Modulated by Galectin-4

Wnt/β-catenin Signaling Pathway:

In colorectal cancer, intracellular Galectin-4 has been shown to interact with key components of the β-catenin destruction complex, including APC, axin, and β-catenin itself.[5] This interaction is thought to stabilize the complex, promoting the degradation of β-catenin and thereby inhibiting the transcription of Wnt target genes that drive cell proliferation.[5]

NF-κB Signaling Pathway:

The influence of Galectin-4 on the NF-κB pathway appears to be indirect and context-dependent. In colorectal cancer, Galectin-4 can downregulate IL-6, which in turn inhibits the activation of NF-κB and STAT3.[2] This leads to a reduction in the expression of genes involved in tumorigenesis, such as VEGF and COX-2.[2] In contrast, in osteoarthritis, extracellular Galectin-4 can activate the NF-κB pathway in chondrocytes, leading to the upregulation of pro-inflammatory and degradative proteins.[1]

Experimental Protocols

A variety of biophysical and biochemical assays are employed to characterize the binding of inhibitors to Galectin-4.

Experimental Workflow for Inhibitor Screening:

The general workflow for identifying and characterizing Galectin-4 inhibitors involves a multi-step process, starting with high-throughput screening to identify initial hits, followed by more detailed biophysical and cell-based assays to validate and characterize these hits.

1. Fluorescence Polarization (FP) Assay for Competitive Inhibition

This assay measures the change in the polarization of fluorescently labeled ligand upon binding to Galectin-4. Unlabeled inhibitors compete with the fluorescent ligand, causing a decrease in polarization.

-

Materials:

-

Recombinant human Galectin-4

-

Fluorescently labeled carbohydrate probe with known affinity for Galectin-4 (e.g., fluorescein-labeled lactose)

-

Assay buffer (e.g., PBS with 0.05% Tween-20)

-

Test compounds (potential inhibitors)

-

384-well, low-volume, black microplates

-

Plate reader capable of measuring fluorescence polarization

-

-

Protocol:

-

Probe and Protein Titration: Determine the optimal concentrations of Galectin-4 and the fluorescent probe to achieve a stable and significant polarization signal.

-

Inhibitor Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

-

Assay Reaction: In each well of the microplate, add the pre-determined concentrations of Galectin-4 and the fluorescent probe.

-

Add the serially diluted test compounds to the wells. Include controls with no inhibitor (maximum polarization) and no Galectin-4 (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using the plate reader.

-

Data Analysis: Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

2. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that measures the binding of an analyte (e.g., inhibitor) to a ligand (e.g., Galectin-4) immobilized on a sensor chip in real-time.

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human Galectin-4

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Test compounds

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

-

Protocol:

-

Ligand Immobilization: Immobilize Galectin-4 onto the sensor chip surface via amine coupling.

-

Analyte Preparation: Prepare a series of concentrations of the test compound in the running buffer.

-

Binding Measurement:

-

Inject the running buffer over the sensor surface to establish a stable baseline.

-

Inject the different concentrations of the test compound over the immobilized Galectin-4 surface for a defined association time.

-

Switch back to the running buffer to monitor the dissociation phase.

-

-

Regeneration: If necessary, inject a regeneration solution (e.g., low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Competitive Binding

This assay utilizes a plate-based format to measure the inhibition of Galectin-4 binding to a coated glycoprotein.

-

Materials:

-

96-well microplate

-

Glycoprotein for coating (e.g., asialofetuin)

-

Recombinant human Galectin-4, often biotinylated or with a tag for detection

-

Coating buffer (e.g., carbonate-bicarbonate buffer)

-

Blocking buffer (e.g., BSA or non-fat milk in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Test compounds

-

Streptavidin-HRP (if using biotinylated Galectin-4)

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

-

-

Protocol:

-

Plate Coating: Coat the wells of the microplate with the glycoprotein overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Inhibition Reaction:

-

Prepare a mixture of a fixed concentration of tagged Galectin-4 and serial dilutions of the test compounds.

-

Incubate this mixture for a defined period to allow for inhibitor binding.

-

-

Binding to Plate: Add the Galectin-4/inhibitor mixture to the coated and blocked wells and incubate for 1-2 hours.

-

Detection:

-

Wash the plate to remove unbound Galectin-4.

-

Add Streptavidin-HRP and incubate for 1 hour.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with the stop solution.

-

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Conclusion

Galectin-4 is a protein with significant and diverse functions in key pathological processes such as cancer and inflammation. Its context-dependent roles highlight the importance of targeted therapeutic strategies. While the specific inhibitor "this compound" is not documented in public literature, the ongoing research into carbohydrate-based and other novel inhibitors of Galectin-4 holds promise for the development of new treatments for a range of diseases. The experimental protocols and pathway analyses provided in this guide offer a framework for the continued investigation and development of potent and selective Galectin-4 inhibitors.

References

- 1. Galectin network in osteoarthritis: galectin-4 programs a pathogenic signature of gene and effector expression in human chondrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of galectin-4 in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oligosaccharide Ligands of Galectin-4 and Its Subunits: Multivalency Scores Highly [mdpi.com]

- 4. oncotarget.com [oncotarget.com]

- 5. Galectin-4 functions as a tumor suppressor of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. promegaconnections.com [promegaconnections.com]

Galectin-4-IN-3: A Technical Guide to a Selective Galectin-4C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-4, a tandem-repeat galectin primarily expressed in the gastrointestinal tract, plays a multifaceted role in various physiological and pathological processes, including cell adhesion, intestinal inflammation, and cancer progression.[1][2] Its unique structure, featuring two distinct carbohydrate recognition domains (CRDs), the N-terminal (Gal-4N) and the C-terminal (Gal-4C), allows it to act as a crosslinker and modulate diverse cellular functions.[1] The C-terminal domain, in particular, has garnered significant interest as a therapeutic target. Galectin-4-IN-3 has emerged as a specific inhibitor of the Galectin-4C domain, offering a valuable tool for investigating the biological functions of this galectin and as a potential starting point for drug development. This technical guide provides a comprehensive overview of this compound, including its binding profile, representative experimental protocols for its characterization, and its potential impact on Galectin-4 signaling pathways.

Data Presentation: Inhibitor Binding Profile

This compound, also identified as compound 11 in the foundational study by Oberg et al., demonstrates selectivity for the C-terminal carbohydrate recognition domain of Galectin-4.[3] The binding affinities, expressed as dissociation constants (Kd), have been determined for this compound against Galectin-4C and other related galectins, highlighting its preferential interaction.

| Target | Dissociation Constant (Kd) |

| Galectin-4C | 160 µM |

| Galectin-1 | 1.8 mM |

| Galectin-3 | 0.7 mM |

| Galectin-8N | 3.6 mM |

Table 1: Binding Affinity of this compound for Various Galectins. Data sourced from MedChemExpress, citing Oberg CT, et al. Bioorg Med Chem Lett. 2008 Jul 1;18(13):3691-4.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation and application of this compound. While the specific details from the original publication are not fully available, this section provides detailed, representative methodologies for key experiments typically used to characterize galectin inhibitors.

Fluorescence Polarization (FP) Assay for Binding Affinity Determination

This assay is a common method to measure the binding affinity between a galectin and a fluorescently labeled carbohydrate ligand in the presence of a competing inhibitor.[4][5]

Objective: To determine the inhibitory constant (Ki) of this compound for the Galectin-4C domain.

Materials:

-

Recombinant human Galectin-4C protein

-

Fluorescein-labeled lactose probe (or other suitable high-affinity fluorescent ligand)

-

This compound

-

Assay Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Protocol:

-

Probe-Galectin Binding:

-

Prepare a series of dilutions of recombinant Galectin-4C in the assay buffer.

-

Add a fixed concentration of the fluorescein-labeled lactose probe to each well.

-

Add the Galectin-4C dilutions to the wells.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization. The polarization value will increase as the fluorescent probe binds to the larger galectin protein.

-

Determine the concentration of Galectin-4C that results in approximately 50-80% of the maximal polarization signal for use in the competition assay.

-

-

Competition Assay:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In the 384-well plate, add the fixed concentration of Galectin-4C (determined in the previous step) and the fixed concentration of the fluorescent probe to each well.

-

Add the serial dilutions of this compound to the wells.

-

Include control wells with no inhibitor (maximum polarization) and wells with no galectin (minimum polarization).

-

Incubate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization.

-

The polarization signal will decrease as this compound displaces the fluorescent probe from the Galectin-4C binding site.

-

Calculate the IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe) by fitting the data to a sigmoidal dose-response curve.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[6]

Objective: To determine the thermodynamic parameters of the interaction between this compound and Galectin-4C.

Materials:

-

Recombinant human Galectin-4C protein

-

This compound

-

ITC Buffer (e.g., degassed PBS)

-

Isothermal Titration Calorimeter

Protocol:

-

Sample Preparation:

-

Dialyze the recombinant Galectin-4C protein against the ITC buffer to ensure buffer matching.

-

Dissolve this compound in the same ITC buffer. The final concentration of the inhibitor should be 10-20 times that of the protein.

-

Degas both the protein and inhibitor solutions immediately before the experiment to prevent air bubbles.

-

-

ITC Experiment:

-

Load the Galectin-4C solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed, and injection volume and duration.

-

Perform a series of injections of this compound into the sample cell containing Galectin-4C.

-

The instrument will measure the heat released or absorbed during each injection.

-

-

Data Analysis:

-

Integrate the raw ITC data (thermogram) to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.

-

The fitting will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

-

Signaling Pathways and Experimental Workflows

Galectin-4 is implicated in multiple signaling pathways that are critical in both normal physiology and disease. Inhibition of the Galectin-4C domain by this compound is expected to modulate these pathways.

Galectin-4 in Wnt/β-catenin Signaling in Cancer

In several cancers, including pancreatic and colorectal cancer, Galectin-4 has been shown to modulate the Wnt/β-catenin signaling pathway.[7][8][9] Extracellular Galectin-4 can influence cell adhesion and signaling, while intracellularly it can interact with components of the β-catenin destruction complex.[8]

Caption: Galectin-4 modulation of the Wnt/β-catenin signaling pathway.

Galectin-4 in Intestinal Inflammation via PKCθ Signaling

In the context of intestinal inflammation, extracellular Galectin-4 can interact with CD4+ T cells, leading to the activation of Protein Kinase C theta (PKCθ) and subsequent production of pro-inflammatory cytokines like IL-6.[1][10][11]

Caption: Galectin-4-mediated T-cell activation in intestinal inflammation.

Experimental Workflow for Evaluating this compound

A logical workflow is essential for the comprehensive evaluation of a novel inhibitor.

Caption: Workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a valuable chemical probe for dissecting the specific roles of the Galectin-4C domain in health and disease. Its selectivity offers an advantage for targeted studies over broader-spectrum galectin inhibitors. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to utilize this compound in their investigations into the complex biology of Galectin-4. Further studies, guided by the outlined workflow, will be crucial in elucidating its therapeutic potential in conditions such as inflammatory bowel disease and cancer.

References

- 1. The role of galectin-4 in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. mdpi.com [mdpi.com]

- 4. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portal.research.lu.se [portal.research.lu.se]

- 6. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Galectin-4 expression is associated with reduced lymph node metastasis and modulation of Wnt/β-catenin signalling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Galectin-4 expression is associated with reduced lymph node metastasis and modulation of Wnt/β-catenin signalling in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roles of galectins in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induced reactivity of intestinal CD4(+) T cells with an epithelial cell lectin, galectin-4, contributes to exacerbation of intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Biological Role of Galectin-4 Inhibition

For Immediate Release

[CITY, STATE] – [DATE] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the multifaceted biological roles of Galectin-4 (Gal-4) and the therapeutic potential of its inhibition. This whitepaper provides a critical resource for understanding the complex involvement of Gal-4 in cancer, inflammation, and cellular signaling, presenting a wealth of quantitative data, detailed experimental protocols, and novel visual aids to illuminate its mechanisms of action.

Galectin-4, a tandem-repeat type galectin predominantly expressed in the gastrointestinal tract, has emerged as a protein of significant interest due to its paradoxical roles in various pathological conditions.[1][2] While it can act as a tumor suppressor in some cancers, such as colorectal cancer, by inhibiting cell proliferation and migration, it is overexpressed in others, like hepatocellular carcinoma, where it promotes tumor growth.[3][4] This technical guide dissects these context-dependent functions, providing a nuanced understanding of Gal-4's biological impact.

Data Presentation: A Quantitative Look at Galectin-4 Inhibition

To facilitate a clear understanding of the effects of modulating Galectin-4 activity, this guide summarizes key quantitative data from multiple studies into structured tables. These tables provide a comparative overview of the impact of Gal-4 inhibition or overexpression on various cellular processes.

| Cellular Process | Experimental System | Method of Gal-4 Modulation | Quantitative Effect | Reference |

| Cell Migration | Pancreatic Cancer Cells (PaTu-T) | Overexpression | 16% decrease after 19h; 13% decrease after 24h | [5] |

| Cell Invasion | Pancreatic Ductal Adenocarcinoma (PDAC) Cells | siRNA Knockdown | ~40% increase in invasion | [6] |

| Cell Proliferation | Colorectal Cancer (CRC) Cells | siRNA Knockdown | Increased proliferation (specific % not stated) | [4] |

| Apoptosis | Hepatocellular Carcinoma (HCC) Cells (HCCLM3) | Overexpression | Significant decrease in apoptotic cells | [7] |

| Apoptosis | T-cells | Extracellular Gal-4 treatment | Induction of T-cell apoptosis | [8] |

| Signaling Molecule | Cell Type | Method of Gal-4 Modulation | Quantitative Effect on Molecule | Reference |

| β-catenin | Colorectal Cancer (HCT-116) | Overexpression | Significant decrease | [4] |

| c-Myc | Colorectal Cancer (HCT-116) | Overexpression | Significant decrease | [4] |

| Cyclin D1 | Colorectal Cancer (HCT-116) | Overexpression | Significant decrease | [4] |

| Cyclin D1 | Hepatocellular Carcinoma (HCCLM3) | Overexpression | Upregulation | [3] |

| p21 | Hepatocellular Carcinoma (HCCLM3) | Overexpression | Downregulation | [3] |

| Bax | Hepatocellular Carcinoma (HCCLM3) | Overexpression | Decreased expression | [7] |

| Bcl-2 | Hepatocellular Carcinoma (HCCLM3) | Overexpression | Increased expression | [7] |

| Phosphorylated p65 (NF-κB) | Osteoarthritis Chondrocytes | Gal-4 Treatment (50 µg/ml) | Increase from 135.7 ± 9.3 to 367.6 ± 98.9 arbitrary units | [9] |

Key Signaling Pathways Modulated by Galectin-4

This guide provides detailed diagrams of the primary signaling pathways influenced by Galectin-4, created using the Graphviz DOT language to ensure clarity and accuracy for a technical audience.

Wnt/β-catenin Signaling Pathway

Galectin-4 has been shown to act as a negative regulator of the Wnt/β-catenin signaling pathway, particularly in colorectal cancer.[2][4] It is proposed that intracellular Gal-4 can bind to components of the β-catenin destruction complex (APC, Axin, and β-catenin itself), stabilizing the complex and promoting the degradation of β-catenin.[2] This prevents β-catenin's translocation to the nucleus and subsequent activation of target genes like c-Myc and Cyclin D1, which are critical for cell proliferation.[4]

References

- 1. Oligosaccharide Ligands of Galectin-4 and Its Subunits: Multivalency Scores Highly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of galectin-4 in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Low or No Inhibitory Potency of the Canonical Galectin Carbohydrate-binding Site by Pectins and Galactomannans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression of galectins-1, -3 and -4 varies with strain and type of experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Galectin-4 expression is associated with reduced lymph node metastasis and modulation of Wnt/β-catenin signalling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Galectin-4 Controls Intestinal Inflammation by Selective Regulation of Peripheral and Mucosal T Cell Apoptosis and Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overexpression of galectin-4 promotes cell growth of hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Galectin network in osteoarthritis: galectin-4 programs a pathogenic signature of gene and effector expression in human chondrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of Galectin-4 Inhibition: A Technical Guide

Affiliation: Google Research

Abstract

Galectin-4 (LGALS4) is a tandem-repeat galectin primarily expressed in the gastrointestinal tract, playing multifaceted roles in cell adhesion, signaling, and immune responses. Its dysregulation is implicated in various pathologies, including colorectal cancer and inflammatory bowel disease, making it a compelling target for therapeutic intervention. This technical guide focuses on the downstream targets of Galectin-4, providing a framework for researchers and drug development professionals investigating the effects of Galectin-4 inhibitors, exemplified here as "Galectin-4-IN-3". Due to the limited public information on specific inhibitors like this compound, this document outlines the established signaling pathways of Galectin-4 and provides detailed experimental protocols to elucidate the consequences of its inhibition. The guide is structured to facilitate the design and execution of studies aimed at characterizing the mechanism of action of novel Galectin-4 inhibitors.

Introduction to Galectin-4 and Its Signaling Pathways

Galectin-4 is a β-galactoside-binding lectin with two distinct carbohydrate recognition domains (CRDs), enabling it to crosslink glycoproteins and glycolipids on the cell surface and within the cell.[1] It functions both extracellularly, modulating cell-cell and cell-matrix interactions, and intracellularly, influencing signaling cascades.[1][2] The primary signaling pathways influenced by Galectin-4 include the Wnt/β-catenin and IL-6/NF-κB/STAT3 pathways, in which it often acts as a tumor suppressor, particularly in colorectal cancer.[1][3]

Wnt/β-catenin Signaling Pathway

In colorectal cancer cells, Galectin-4 has been shown to negatively regulate the Wnt/β-catenin signaling pathway.[3] It is believed to achieve this by stabilizing the "destruction complex," which consists of Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase-3β (GSK-3β).[4] This complex facilitates the phosphorylation and subsequent degradation of β-catenin. By promoting the integrity of this complex, Galectin-4 reduces the amount of cytoplasmic β-catenin available to translocate to the nucleus, thereby decreasing the transcription of Wnt target genes such as Cyclin D1 and c-Myc, which are involved in cell proliferation.[1][4]

IL-6/NF-κB/STAT3 Signaling Pathway

Galectin-4 has also been implicated in the inhibition of the IL-6/NF-κB/STAT3 signaling pathway, which is a critical pathway in inflammation and cancer.[1] In the context of colitis, extracellular Galectin-4 can interact with CD4+ T cells, leading to the activation of the Protein Kinase C (PKC) θ-associated signaling cascade, which can exacerbate inflammation through the production of IL-6.[1] Conversely, in some contexts, Galectin-4 has been shown to induce T-cell apoptosis, thereby reducing the secretion of pro-inflammatory cytokines, including IL-6.[1]

Cell Adhesion and Apoptosis

Galectin-4 plays a role in cell adhesion by interacting with the cadherin/catenin complex at the cell surface.[1] It is also known to sensitize colorectal cancer cells to apoptosis induced by chemotherapeutic agents and can directly induce apoptosis in T cells in a calpain-dependent manner.[1][3]

Expected Downstream Effects of Galectin-4 Inhibition

Based on the known functions of Galectin-4, a pharmacological inhibitor such as "this compound" would be hypothesized to reverse the effects of Galectin-4. The expected downstream consequences of Galectin-4 inhibition are summarized in the tables below.

Quantitative Data Summary: Expected Modulation of Key Signaling Proteins

| Pathway | Protein Target | Expected Effect of this compound | Cellular Process Affected |

| Wnt/β-catenin | Cytoplasmic β-catenin | Increase | Cell Proliferation, Differentiation |

| Wnt/β-catenin | Nuclear β-catenin | Increase | Gene Transcription |

| Wnt/β-catenin | Cyclin D1 | Increase | Cell Cycle Progression |

| Wnt/β-catenin | c-Myc | Increase | Cell Growth, Proliferation |

| IL-6/NF-κB/STAT3 | Phospho-STAT3 | Increase | Inflammation, Cell Survival |

| IL-6/NF-κB/STAT3 | IL-6 | Increase | Inflammatory Response |

| Apoptosis | Cleaved Caspase-3 | Decrease | Programmed Cell Death |

| Apoptosis | Bcl-2 | Increase | Cell Survival |

Quantitative Data Summary: Expected Phenotypic Changes

| Cellular Process | Metric | Expected Effect of this compound |

| Cell Proliferation | BrdU Incorporation / Ki67 Staining | Increase |

| Cell Migration | Transwell Migration Assay (Boyden Chamber) | Increase |

| Cell Adhesion | Cell Adhesion Assay to Extracellular Matrix Proteins | Decrease |

| Apoptosis | Annexin V / Propidium Iodide Staining | Decrease |

Experimental Protocols

The following protocols provide detailed methodologies for investigating the downstream targets of a Galectin-4 inhibitor.

Western Blotting for Signaling Protein Modulation

Objective: To quantify the changes in the expression and phosphorylation status of key proteins in the Wnt/β-catenin and IL-6/NF-κB/STAT3 pathways following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate colorectal cancer cells (e.g., HCT116, SW480) at a density of 1x10^6 cells per well in a 6-well plate. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control for a specified time (e.g., 24, 48 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-β-catenin, anti-phospho-STAT3, anti-Cyclin D1, anti-GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Immunofluorescence for β-catenin Nuclear Translocation

Objective: To visualize and quantify the translocation of β-catenin from the cytoplasm to the nucleus upon treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with this compound as described above.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

-

Immunostaining: Block with 1% BSA in PBS for 30 minutes. Incubate with an anti-β-catenin primary antibody for 1 hour. After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

-

Nuclear Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

-

Microscopy and Analysis: Acquire images using a confocal or fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio in a sufficient number of cells to determine statistical significance.

Luciferase Reporter Assay for Wnt Pathway Activity

Objective: To measure the transcriptional activity of the Wnt/β-catenin pathway using a TCF/LEF responsive luciferase reporter.

Methodology:

-

Transfection: Co-transfect cells with a TCF/LEF luciferase reporter plasmid (e.g., TOPFlash) and a Renilla luciferase control plasmid for normalization.

-

Treatment: After 24 hours of transfection, treat the cells with this compound.

-

Lysis and Luciferase Assay: After the desired treatment duration, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Cell Proliferation Assay (BrdU)

Objective: To assess the effect of this compound on cell proliferation.

Methodology:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.

-

BrdU Labeling: Add BrdU labeling solution to the cells for a few hours to allow for incorporation into newly synthesized DNA.

-

Detection: Fix the cells, and detect the incorporated BrdU using an anti-BrdU antibody conjugated to a peroxidase enzyme. Add the substrate and measure the absorbance using a microplate reader.

Transwell Migration Assay

Objective: To evaluate the impact of this compound on cell migration.

Methodology:

-

Cell Preparation: Serum-starve the cells overnight.

-

Assay Setup: Place cell culture inserts (e.g., with an 8 µm pore size) into the wells of a 24-well plate containing a chemoattractant (e.g., 10% FBS) in the lower chamber. Seed the serum-starved cells in serum-free media containing this compound in the upper chamber.

-

Incubation: Incubate for a period that allows for cell migration (e.g., 24 hours).

-

Staining and Quantification: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the insert with crystal violet. Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of Galectin-4 and a general workflow for investigating the effects of a Galectin-4 inhibitor.

Figure 1: Galectin-4's role in the Wnt/β-catenin signaling pathway.

Figure 2: Extracellular Galectin-4's influence on inflammatory signaling.

Figure 3: General experimental workflow for inhibitor characterization.

Conclusion

While direct evidence for the downstream targets of "this compound" is not yet available in the public domain, the well-documented roles of Galectin-4 in key signaling pathways provide a strong foundation for targeted investigation. By employing the experimental protocols outlined in this guide, researchers can systematically elucidate the mechanism of action of novel Galectin-4 inhibitors. The anticipated effects of such inhibitors, including the activation of the Wnt/β-catenin pathway and the promotion of pro-inflammatory responses, highlight the importance of thorough characterization in the development of Galectin-4-targeted therapeutics. This guide serves as a comprehensive resource for scientists and drug developers dedicated to advancing our understanding of Galectin-4 biology and its therapeutic potential.

References

- 1. The role of galectin-4 in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The universe of galectin-binding partners and their functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galectin-4 functions as a tumor suppressor of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galectin-4 expression is associated with reduced lymph node metastasis and modulation of Wnt/β-catenin signalling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Galectin-4 in Colorectal Cancer Research: A Technical Guide

Introduction

Galectin-4 (Gal-4), a tandem-repeat type galectin encoded by the LGALS4 gene, is predominantly expressed in the epithelial cells of the gastrointestinal tract.[1][2] In the context of colorectal cancer (CRC), Galectin-4 has emerged as a significant molecule, primarily functioning as a tumor suppressor.[1][3] Its expression is consistently downregulated in colorectal adenomas and is often absent in invasive carcinomas.[1][3] This guide provides an in-depth overview of the role of Galectin-4 in CRC, focusing on its mechanism of action, relevant signaling pathways, and methodologies for its study, providing a resource for researchers and professionals in drug development.

It is important to note that the term "Galectin-4-IN-3" did not correspond to a specific publicly documented inhibitor in the available research. Therefore, this guide will focus on the broader and well-documented role of Galectin-4 in colorectal cancer and the therapeutic implications of its function.

Data on Galectin-4 Function in Colorectal Cancer

The functional consequences of altered Galectin-4 expression in colorectal cancer cells have been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative and qualitative findings.

Table 1: Effects of Modulating Galectin-4 Expression in Colorectal Cancer Cells

| Experimental Approach | Key Findings | Cellular Processes Affected | Reference |

| Forced expression of Gal-4 in Gal-4-negative CRC cells | Induced cell cycle arrest; Retarded cell migration and motility; Sensitized cells to CPT-induced apoptosis. | Proliferation, Migration, Motility, Apoptosis | [1][3] |

| Knockdown of Gal-4 in CRC cells | Increased cell proliferation, migration, and motility. | Proliferation, Migration, Motility | [1][3] |

| Neutralization of surface-bound Gal-4 with anti-Gal-4 antibody | Increased cell proliferation; Secretion of several chemokines. | Proliferation, Inflammation | [4] |

| Binding of recombinant Gal-4 to Gal-4-negative CRC cells | Increased p27 levels; Decreased Cyclin D1 and c-Myc levels; Led to cell cycle arrest and apoptosis. | Cell Cycle, Apoptosis | [4] |

Table 2: Molecular Changes Associated with Galectin-4 Expression in Colorectal Cancer

| Condition | Modulated Molecule | Effect | Signaling Pathway Implicated | Reference |

| Forced Gal-4 Expression | c-Myc | Decrease | Wnt Signaling | [1] |

| Forced Gal-4 Expression | LRP6 | Decrease | Wnt Signaling | [1] |

| Forced Gal-4 Expression | Cyclin D1 | Decrease | Wnt Signaling | [1] |

| Forced Gal-4 Expression | Ephrin B1 | Increase | Wnt Signaling | [1] |

| Gal-4 Knockdown | IL-6 | Upregulation | NF-κB/STAT3 Signaling | [5] |

| Gal-4 Knockdown | Phospho-STAT3 | Increase | NF-κB/STAT3 Signaling | [5] |

| Gal-4 Knockdown | NF-κB target genes | Upregulation | NF-κB/STAT3 Signaling | [5] |

Signaling Pathways Modulated by Galectin-4

Galectin-4 exerts its tumor-suppressive effects in colorectal cancer by modulating key signaling pathways, primarily the Wnt/β-catenin and NF-κB/STAT3 pathways.

Wnt/β-catenin Signaling Pathway

Galectin-4 negatively regulates the Wnt signaling pathway.[1] It has been shown to associate with key proteins in the β-catenin destruction complex, such as APC and Axin.[6] By stabilizing this complex, Galectin-4 promotes the degradation of β-catenin, preventing its translocation to the nucleus and subsequent activation of Wnt target genes that drive cell proliferation.[6]

Caption: Wnt/β-catenin signaling pathway modulation by Galectin-4.

NF-κB and STAT3 Signaling

The abrogation of Galectin-4 expression in colorectal cancer cells leads to the activation of the NF-κB and STAT3 signaling pathways, often accompanied by an upregulation of IL-6.[5] This creates a pro-inflammatory and pro-proliferative microenvironment that can promote tumorigenesis.[5]

Caption: NF-κB and STAT3 signaling activation upon Galectin-4 loss.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of Galectin-4 in colorectal cancer. Below are representative protocols for key experiments.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed colorectal cancer cells (e.g., HCT-116, HT-29) in a 96-well plate at a density of 5,000 cells/well. Include wells with cells expressing endogenous Galectin-4, cells with forced Galectin-4 expression, and cells with Galectin-4 knockdown.

-

Incubation: Incubate the cells for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the absorbance values against time to determine the cell proliferation rate for each condition.

Western Blotting for Signaling Proteins

-

Protein Extraction: Lyse the colorectal cancer cells from different experimental groups (as above) using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% or 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Galectin-4, β-catenin, c-Myc, Cyclin D1, p-STAT3, and β-actin (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Xenograft Tumor Model

-

Cell Preparation: Harvest colorectal cancer cells with and without Galectin-4 expression (e.g., via shRNA-mediated knockdown) and resuspend in a 1:1 mixture of serum-free medium and Matrigel.

-

Animal Inoculation: Subcutaneously inject 1 x 10^6 cells into the flank of athymic nude mice (n=5-10 per group).

-

Tumor Monitoring: Measure the tumor volume every 3-4 days using calipers (Volume = 0.5 x length x width^2).

-

Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

-

Tumor Analysis: Excise the tumors, weigh them, and perform immunohistochemistry or western blotting for relevant markers.

Workflow for Investigating a Galectin-4 Pathway Modulator

The following diagram illustrates a hypothetical workflow for the preclinical evaluation of a compound designed to counteract the effects of Galectin-4 loss in colorectal cancer.

Caption: A workflow for the preclinical evaluation of a Galectin-4 pathway modulator.

Galectin-4 acts as a crucial tumor suppressor in colorectal cancer, primarily by negatively regulating the Wnt/β-catenin pathway and suppressing pro-inflammatory signaling through NF-κB and STAT3. Its downregulation is a common event in the progression of this disease. Therapeutic strategies aimed at restoring Galectin-4 function or inhibiting the downstream pathways activated by its loss hold promise for the treatment of colorectal cancer. The experimental protocols and workflows outlined in this guide provide a framework for further research and development in this area.

References

- 1. Galectin-4 functions as a tumor suppressor of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Galectin-4 - Wikipedia [en.wikipedia.org]

- 3. Galectin-4 functions as a tumor suppressor of human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Surface-bound galectin-4 regulates gene transcription and secretion of chemokines in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The role of galectin-4 in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Galectin-4 in Tumor Progression: A Technical Guide for Researchers

An In-depth Examination of a Context-Dependent Modulator of Cancer

Galectin-4 (Gal-4), a tandem-repeat type galectin encoded by the LGALS4 gene, has emerged as a protein of significant interest in cancer biology due to its multifaceted and often contradictory roles in tumor progression.[1][2] Primarily expressed in the gastrointestinal tract, its aberrant expression in various malignancies, including colorectal, pancreatic, hepatocellular, and breast cancer, underscores its potential as a biomarker and therapeutic target.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of Galectin-4's function in oncology, with a focus on quantitative data, detailed experimental methodologies, and the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and translational medicine.

Expression and Dichotomous Function of Galectin-4 in Cancer

The role of Galectin-4 in cancer is highly dependent on the tumor type and the cellular localization of the protein. It can function as both a tumor suppressor and a promoter of malignancy, a duality that complicates its straightforward classification.

As a Tumor Suppressor:

In colorectal cancer (CRC), Galectin-4 expression is significantly downregulated in adenomas and virtually absent in invasive carcinomas.[4][5] This loss of expression is considered a common and specific event in CRC progression.[4] Forced expression of Galectin-4 in CRC cell lines lacking endogenous expression leads to cell cycle arrest, reduced proliferation, migration, and motility, and increased sensitivity to apoptosis.[4][5] Similarly, in pancreatic ductal adenocarcinoma (PDAC), high Galectin-4 expression is associated with reduced lymph node metastasis.[6] Knockdown of Galectin-4 in PDAC cells with high endogenous expression results in a significant increase in invasion and migration.[6]

As a Tumor Promoter:

Conversely, in hepatocellular carcinoma (HCC), Galectin-4 is significantly upregulated compared to adjacent non-tumorous tissue.[7] Overexpression of Galectin-4 in HCC cells promotes cell proliferation and inhibits apoptosis.[7] In lung adenocarcinoma, high expression of Galectin-4 is an independent predictor of metastasis and correlates with poor clinical outcomes.[1] Furthermore, elevated serum levels of Galectin-4 have been observed in patients with colon and breast cancer, where it may promote the adhesion of cancer cells to the vascular endothelium, a critical step in metastasis.[1][8]

Quantitative Data on Galectin-4's Effects in Cancer

The following tables summarize the quantitative effects of Galectin-4 modulation in various cancer types as reported in the literature.

| Cancer Type | Experimental Model | Modulation of Galectin-4 | Effect on Proliferation | Effect on Migration/Invasion | Effect on Apoptosis | Reference |

| Colorectal Cancer | HCT-116 cells | Overexpression | Decreased | Decreased motility and migration | Sensitized to CPT-induced apoptosis | [4] |

| Colorectal Cancer | HT-29 cells | Knockdown | Increased | Increased | - | [4] |

| Pancreatic Cancer | Primary PDAC cells | Knockdown | - | 50% increase in migration, 40% increase in invasion | - | [6] |

| Pancreatic Cancer | Primary PDAC cells | Overexpression | - | Reduced migratory and invasive behavior | - | [6] |

| Hepatocellular Carcinoma | HCCLM3 cells | Overexpression | Increased | - | Decreased | [7] |

| Hepatocellular Carcinoma | HCCLM3 cells | Knockdown | Decreased | Increased | Increased | [9] |

| Cancer Type | Patient Cohort | Galectin-4 Expression Level | Correlation with Clinicopathological Features | Prognostic Significance | Reference |

| Pancreatic Cancer | 20 PDAC patients | High | 80% of patients without lymph node metastasis | - | [6] |

| Pancreatic Cancer | 20 PDAC patients | Low | 70% of patients with lymph node metastasis | - | [6] |

| Hepatocellular Carcinoma | HCC patients | Low | Associated with larger tumor size, microvascular invasion, and advanced TNM stage | Poor prognosis | [9] |

| Lung Adenocarcinoma | 707 patients | High | Associated with larger tumor size, pleural and venous invasion, and positive nodal status | Independent predictor of lymph node metastasis | [10] |

Key Signaling Pathways Modulated by Galectin-4

Galectin-4 exerts its effects on tumor progression through the modulation of critical signaling pathways, most notably the Wnt/β-catenin pathway and pathways involved in immune evasion.

The Wnt/β-catenin Signaling Pathway

In colorectal and pancreatic cancers, Galectin-4 has been shown to act as a negative regulator of the Wnt/β-catenin signaling pathway.[4][6] Intracellularly, Galectin-4 can interact with components of the β-catenin destruction complex, such as Axin, APC, and β-catenin itself, thereby stabilizing the complex and promoting the degradation of β-catenin.[8] This leads to a reduction in nuclear β-catenin levels and subsequent downregulation of Wnt target genes that promote proliferation and cell survival, such as c-Myc and Cyclin D1.[4][11]

Immune Evasion and T-cell Apoptosis

In the tumor microenvironment of pancreatic cancer, extracellular Galectin-4 has been identified as a key player in immune evasion.[12] It is secreted by cancer cells and deposited into the extracellular matrix.[12] This extracellular Galectin-4 can induce apoptosis in T-cells by binding to N-glycosylation residues on the CD3ε/δ subunits of the T-cell receptor complex.[12] This leads to the suppression of anti-tumor immunity and promotes tumor growth.[12]

Detailed Methodologies for Key Experiments

This section provides detailed protocols for key experiments commonly used to investigate the role of Galectin-4 in cancer.

Immunohistochemistry (IHC) for Galectin-4 Expression in Tissues

This protocol is adapted from methodologies used for colorectal and pancreatic cancer tissues.[4][7]

-

Deparaffinization and Rehydration:

-

Immerse slides in three changes of xylene for 5 minutes each.

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in a 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate slides with 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.

-

Wash three times with phosphate-buffered saline (PBS).

-

-

Blocking:

-

Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate slides with a primary antibody against Galectin-4 (e.g., mouse anti-human Galectin-4 monoclonal antibody) diluted in blocking solution overnight at 4°C. Optimal antibody concentration should be determined empirically (typically 1:200 to 1:1000).

-

-

Secondary Antibody and Detection:

-

Wash slides three times with PBS.

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with an avidin-biotin-peroxidase complex reagent (e.g., Vectastain Elite ABC kit) for 30 minutes.

-

Wash three times with PBS.

-

-

Chromogen Staining:

-

Develop the signal with a 3,3'-diaminobenzidine (DAB) solution until the desired stain intensity is reached.

-

Wash with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

Wash with distilled water.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium and coverslip.

-

shRNA-Mediated Knockdown of Galectin-4

This protocol provides a general workflow for the stable knockdown of Galectin-4 expression in cancer cell lines.

Detailed Steps:

-

shRNA Design and Cloning: Design at least three shRNA sequences targeting the LGALS4 mRNA. Synthesize and anneal complementary oligonucleotides and clone them into a suitable lentiviral vector (e.g., pLKO.1-puro).

-

Lentivirus Production: Co-transfect the shRNA-containing vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells using a transfection reagent like Lipofectamine 3000.

-

Virus Harvest and Transduction: Harvest the virus-containing supernatant 48 and 72 hours post-transfection. Filter the supernatant and transduce the target cancer cells in the presence of polybrene (8 µg/mL).

-

Selection of Stable Cell Lines: 24 hours post-transduction, replace the medium with fresh medium containing a selection antibiotic (e.g., puromycin at a pre-determined optimal concentration).

-

Validation of Knockdown: Expand the antibiotic-resistant cells and validate the knockdown of Galectin-4 at both the mRNA (qRT-PCR) and protein (Western blot) levels.

Transwell Migration and Invasion Assay

This assay is used to quantify the effect of Galectin-4 on the migratory and invasive potential of cancer cells.

-

Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8.0 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.

-

Cell Seeding: Resuspend Galectin-4 modulated cells and control cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plates for a period that allows for cell migration/invasion (typically 24-48 hours).

-

Cell Removal and Staining: Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Elute the crystal violet stain and measure the absorbance, or count the number of stained cells in multiple microscopic fields to quantify migration/invasion.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Preparation: Harvest Galectin-4 modulated and control cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.

Conclusion and Future Directions

Galectin-4 presents a compelling yet complex profile in the landscape of cancer biology. Its context-dependent role as both a tumor suppressor and promoter highlights the intricate nature of cancer signaling and the importance of the tumor microenvironment. The opposing functions of intracellular versus extracellular Galectin-4 suggest that therapeutic strategies must be highly specific. Targeting extracellular Galectin-4 to counteract immune suppression in pancreatic cancer is a promising avenue.[12] Conversely, restoring intracellular Galectin-4 expression or function in colorectal cancer could be a viable therapeutic approach.[4]

Future research should focus on elucidating the precise molecular mechanisms that govern the subcellular localization of Galectin-4 and its secretion. A deeper understanding of the glycan ligands that Galectin-4 interacts with on different cell types within the tumor microenvironment will be crucial for developing targeted therapies. Furthermore, large-scale clinical studies are needed to validate the prognostic and predictive value of Galectin-4 expression in a wider range of cancers. The development of specific inhibitors for the carbohydrate recognition domains of Galectin-4 could provide novel therapeutic tools to dissect its functions and potentially treat various malignancies.

References

- 1. origene.com [origene.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Extracellular Galectin 4 Drives Immune Evasion and Promotes T-cell Apoptosis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Galectin-4 functions as a tumor suppressor of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. kumc.edu [kumc.edu]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Galectin 4 Polyclonal Antibody (PA5-34913) [thermofisher.com]

- 9. Galectin-4 antibody (27552-1-AP) | Proteintech [ptglab.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Galectin-4 expression is associated with reduced lymph node metastasis and modulation of Wnt/β-catenin signalling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human Galectin-4 Antibody MAB1227: R&D Systems [rndsystems.com]

The Therapeutic Potential of Galectin-4 Inhibition: A Technical Guide

Executive Summary

Galectin-4, a tandem-repeat galectin primarily expressed in the gastrointestinal tract, is emerging as a significant modulator of various pathophysiological processes, including cancer progression and inflammation. Its unique structure, featuring two distinct carbohydrate recognition domains (CRDs), allows it to crosslink specific glycoconjugates on the cell surface and in the extracellular matrix, thereby influencing critical signaling pathways. This technical guide provides an in-depth exploration of Galectin-4 as a therapeutic target, with a specific focus on the discovery and characterization of small molecule inhibitors. We present a case study on Galectin-4-IN-3, an early inhibitor of the C-terminal CRD, and detail the experimental protocols for inhibitor evaluation. Furthermore, we visualize the key signaling pathways modulated by Galectin-4, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology and inflammatory diseases.

Introduction to Galectin-4

Galectin-4 is a member of the galectin family of β-galactoside-binding proteins. Structurally, it is classified as a tandem-repeat galectin, meaning it possesses two distinct CRDs within a single polypeptide chain, connected by a linker peptide.[1][2] This dual-domain structure allows Galectin-4 to bind to multiple glycan ligands simultaneously, facilitating the cross-linking of glycoproteins and glycolipids. This cross-linking activity is central to its function in modulating cell adhesion, signaling, and trafficking.[3][4] Galectin-4 is predominantly expressed in the epithelial cells of the alimentary tract, including the small intestine and colon.[5]

The Role of Galectin-4 in Pathophysiology

Aberrant expression of Galectin-4 has been implicated in several diseases, most notably in cancer and inflammatory conditions. Its role, however, can be context-dependent, acting as either a promoter or a suppressor of disease progression.

In Cancer:

The role of Galectin-4 in cancer is complex and appears to be tumor-type specific. In colorectal and pancreatic cancers, lower expression of Galectin-4 is associated with tumor progression and metastasis.[4][6] In these contexts, Galectin-4 can function as a tumor suppressor by negatively regulating the Wnt/β-catenin signaling pathway.[4][6] It has been shown to interact with components of the β-catenin destruction complex (APC and axin), promoting β-catenin degradation and thereby inhibiting the transcription of Wnt target genes like cyclin D1.[4][6]

Conversely, in other cancers, such as certain types of breast and lung cancer, elevated levels of extracellular Galectin-4 have been associated with metastasis.[5] Extracellular Galectin-4 can promote the adhesion of cancer cells to the endothelium, a critical step in the metastatic cascade.[5]

In Inflammation:

Galectin-4 is also a key player in intestinal inflammation. It can be secreted by intestinal epithelial cells and can modulate the activity of immune cells. For instance, extracellular Galectin-4 can stimulate CD4+ T cells to produce the pro-inflammatory cytokine IL-6 by activating a PKCθ-associated signaling pathway, potentially exacerbating inflammatory bowel disease (IBD).[4] The downstream signaling of IL-6 can involve the activation of the NF-κB and STAT3 pathways.[4]

Targeting Galectin-4 for Therapeutic Intervention

The multifaceted role of Galectin-4 in disease makes it an attractive, albeit challenging, therapeutic target. The development of inhibitors that can selectively block the carbohydrate-binding function of one or both of its CRDs holds promise for modulating its pathological activities. Small molecules, peptides, and neutralizing antibodies are potential therapeutic modalities. An ideal inhibitor would exhibit high affinity and selectivity for Galectin-4 over other galectins to minimize off-target effects.

Case Study: this compound (Compound 11)

An early exploration into small molecule inhibitors of Galectin-4 led to the identification of a series of 3-substituted-3-deoxy-β-D-galactopyranosides. Within this series, This compound (also referred to as Compound 11 in the original publication) emerged as a selective inhibitor for the C-terminal domain (CRDC) of Galectin-4.

Chemical Properties:

-

Chemical Name: A 3-azido-3-deoxy-β-D-talopyranoside derivative.

-

Molecular Formula: C₁₄H₁₈N₄O₅S

-

Molecular Weight: 370.38 g/mol

-

Description: A synthetic, small molecule designed to interact with the carbohydrate recognition domain of galectins.

Quantitative Data: Binding Affinity and Selectivity

The binding affinity of this compound was determined using a fluorescence polarization-based competitive binding assay. The dissociation constants (Kd) for the N-terminal (CRDN) and C-terminal (CRDC) domains of Galectin-4, as well as for other galectins, are summarized below.

| Galectin Target | Dissociation Constant (Kd) in μM |

| Galectin-4 CRDC | 160 |

| Galectin-4 CRDN | >1000 |

| Galectin-1 | >1000 |

| Galectin-3 | >1000 |

| Galectin-8 CRDN | >1000 |

| Galectin-8 CRDC | >1000 |

Data sourced from Oberg CT, et al. Bioorg Med Chem Lett. 2008.

These data indicate that this compound displays a moderate affinity and a notable selectivity for the C-terminal domain of Galectin-4 over its N-terminal domain and other tested galectins. This selectivity is attributed to the specific interactions of the talopyranoside scaffold with the binding pocket of Galectin-4C.

Experimental Protocols

1. Fluorescence Polarization (FP) Competitive Binding Assay for Galectin-4 Inhibitors

This protocol describes a representative method for determining the binding affinity of a test compound for Galectin-4.

Materials:

-

Recombinant human Galectin-4 C-terminal domain (or full-length protein)

-

Fluorescein-conjugated lactose probe (or other suitable high-affinity fluorescent ligand)

-

Test inhibitor (e.g., this compound)

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 2 mM DTT

-

Black, low-volume 384-well microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the Galectin-4 protein in Assay Buffer.

-

Prepare a stock solution of the fluorescein-conjugated probe in Assay Buffer.

-